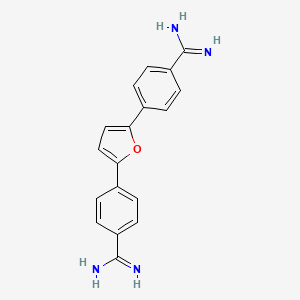

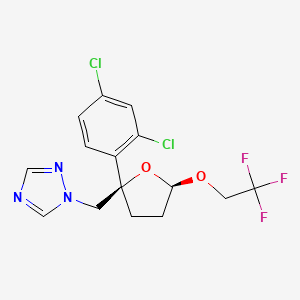

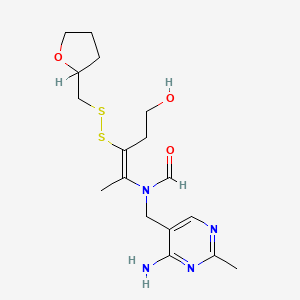

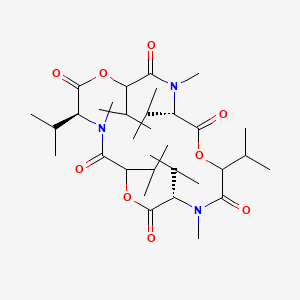

![molecular formula C45H65N13O8 B1674352 (2S)-N-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(2-methylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]-4-methyl-2-(methylamino)pentanamide CAS No. 124001-41-8](/img/structure/B1674352.png)

(2S)-N-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(2-methylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]-4-methyl-2-(methylamino)pentanamide

描述

Bombesin is a peptide, originally isolated from the skin of the European fire-bellied toad, with pressor and sympathoexcitatory activity. Its three receptors are distributed throughout the central and peripheral nervous system and are involved in gastric acid secretion, emotional response, temperature control, learning, and memory. Neuromedin B and gastrin-releasing peptide (GRP) are mammalian homologs of bombesin. ICI 216140 is a GRP/bombesin receptor 2 antagonist (IC50 = 2 nM in vitro). At 2 mg/kg, it can reduce bombesin-stimulated pancreatic amylase secretion in rats. At 1 mM, it has been shown to attenuate bombesin-stimulated increases in blood pressure in rats.

ICI 216,140 is an effective antagonist of the bombesin/gastrin releasing peptide.

ICI 216140 is a GRP/bombesin receptor 2 antagonist (IC50 = 2 nM in vitro). At 2 mg/kg, it can reduce bombesin-stimulated pancreatic amylase secretion in rats. At 1 mM, it has been shown to attenuate bombesin-stimulated increases in blood pressure in rats. Bombesin is a peptide, originally isolated from the skin of the European fire-bellied toad, with pressor and sympathoexcitatory activity. Its three receptors are distributed throughout the central and peripheral nervous system and are involved in gastric acid secretion, emotional response, temperature control, learning, and memory. Neuromedin B and gastrin-releasing peptide (GRP) are mammalian homologs of bombesin.

科学研究应用

Development of Second-Generation Indole-Based Dynamin GTPase Inhibitors

Researchers have focused on the development of indole-based compounds as inhibitors of dynamin GTPase, a critical enzyme involved in the clathrin-mediated endocytosis pathway. Indole compounds with modifications, such as the introduction of a tertiary dimethylamino-propyl moiety, have shown increased potency and selectivity, demonstrating significant potential for therapeutic applications in diseases related to endocytosis dysfunction (Gordon et al., 2013).

Imidazole Analogues as Anti-Candida Agents

Imidazole analogues have been identified as potent anti-Candida agents, with some derivatives showing superior activity compared to existing antifungal agents. These compounds represent a novel class of antifungals with potential applications in treating fungal infections (Silvestri et al., 2004).

Ionic Liquid-Based Polymers

Research into imidazolium-based ionic liquid (IL) monomers has led to the development of double hydrophilic block copolymers (DHBCs). These polymers exhibit unique ionic responsiveness and have potential applications in various fields, including materials science and bioengineering (Vijayakrishna et al., 2008).

Antimicrobial Activity of Pyrazole and Imidazole Derivatives

A series of pyrazole and imidazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds provide insights into the development of new antimicrobial agents, addressing the need for novel therapeutics against resistant microbial strains (Idhayadhulla et al., 2012).

Synthesis and Evaluation of Amino Acid-Based Corrosion Inhibitors

Amino acid-based imidazolium zwitterions have been synthesized and studied for their corrosion inhibition efficiency on mild steel. These compounds represent an environmentally friendly alternative for corrosion protection in industrial applications (Srivastava et al., 2017).

属性

CAS 编号 |

124001-41-8 |

|---|---|

产品名称 |

(2S)-N-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(2-methylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]-4-methyl-2-(methylamino)pentanamide |

分子式 |

C45H65N13O8 |

分子量 |

916.1 g/mol |

IUPAC 名称 |

(2S)-N-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(2-methylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]-4-methyl-2-(methylamino)pentanamide |

InChI |

InChI=1S/C45H65N13O8/c1-23(2)14-33(46-9)41(62)58-44(65)36(17-30-20-48-22-51-30)55-39(60)26(7)53-45(66)37(24(3)4)57-40(61)27(8)52-42(63)34(15-28-18-49-32-13-11-10-12-31(28)32)56-43(64)35(54-38(59)25(5)6)16-29-19-47-21-50-29/h10-13,18-27,33-37,46,49H,14-17H2,1-9H3,(H,47,50)(H,48,51)(H,52,63)(H,53,66)(H,54,59)(H,55,60)(H,56,64)(H,57,61)(H,58,62,65)/t26-,27+,33+,34+,35+,36+,37+/m1/s1 |

InChI 键 |

PPGUWGIPRTYEBI-QHOQUQLNSA-N |

手性 SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)NC(=O)[C@H](CC(C)C)NC)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C(C)C |

SMILES |

CC(C)CC(C(=O)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(C)C)NC |

规范 SMILES |

CC(C)CC(C(=O)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(C)C)NC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Ici 216140; Ici-216140; Ici216140; m216140; m 216140; m-216140; N-Isobutyryl-his-trp-ala-val-ala-his-leu-nhme; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。